![molecular formula C18H17N2O7- B12536163 4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 677027-73-5](/img/structure/B12536163.png)
4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps, starting from commercially available precursors One common route involves the nitration of biphenyl to introduce the nitro group, followed by the formation of the carbonate ester through a reaction with phosgene or a similar reagent
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Substitution: The hydroxypropylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while hydrolysis of the carbonate ester would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, particularly if its derivatives exhibit pharmacological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydroxypropylamino group might participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate: shares structural similarities with other biphenyl derivatives, such as:
Uniqueness
The uniqueness of 4’-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
677027-73-5 |
|---|---|
Molecular Formula |
C18H17N2O7- |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[2-[4-[2-(3-hydroxypropylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate |
InChI |
InChI=1S/C18H18N2O7/c21-9-1-8-19-17(22)10-12-2-4-13(5-3-12)15-11-14(20(25)26)6-7-16(15)27-18(23)24/h2-7,11,21H,1,8-10H2,(H,19,22)(H,23,24)/p-1 |
InChI Key |
SFUQNYXQEPLBFT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


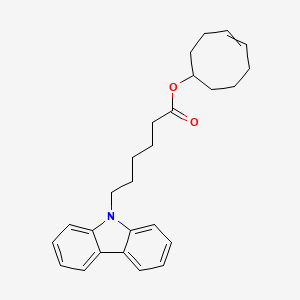
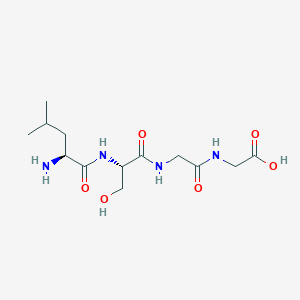
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)

![1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12536113.png)
![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
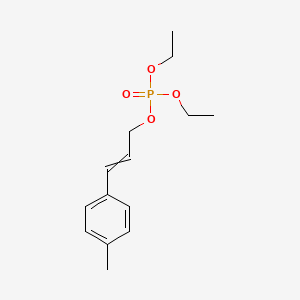
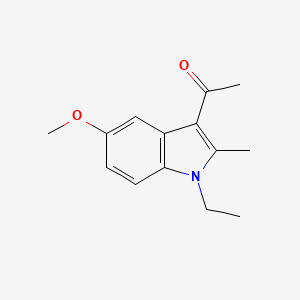
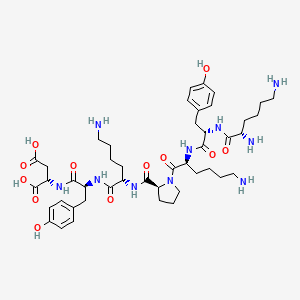
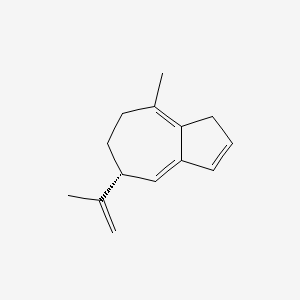

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
